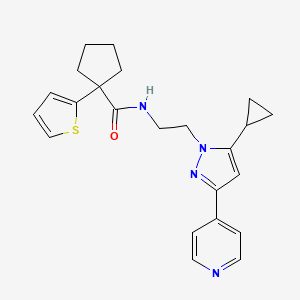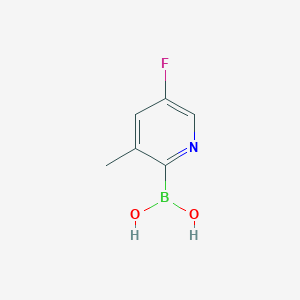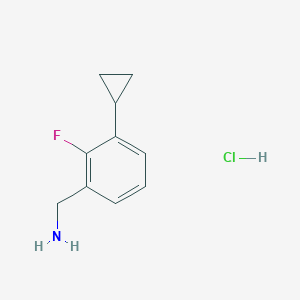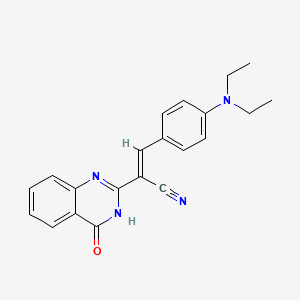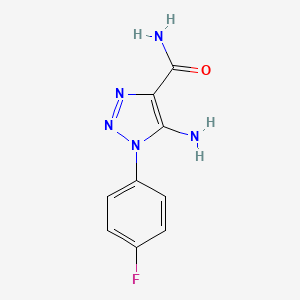
1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-(4-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-(4-fluorophenyl)-” is a derivative of 1,2,3-triazole . Triazoles and their derivatives are of great importance in medicinal chemistry and can be used for the synthesis of numerous heterocyclic compounds with different biological activities .
Synthesis Analysis
The 1,2,3-triazole derivatives were synthesized from available starting materials according to the convenient synthetic procedures using a multicomponent reaction which gave a wide access to triazole derivatives production . A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed .Aplicaciones Científicas De Investigación
Experimental and Theoretical Analysis of Intermolecular Interactions
A study synthesized biologically active 1,2,4-triazole derivatives, including a fluoro derivative related to 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-(4-fluorophenyl)-, and characterized them via crystal and powder X-ray diffraction. It explored solvatomorphic behavior and intermolecular interactions such as C–H⋯O, C–H⋯SC, and C–H⋯π, providing insights into the nature of lp⋯π interactions through Hirshfeld surface analysis and quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Antimicrobial Agents Discovery
Research on 1H-1,2,3-triazole-4-carboxamides revealed their promising antimicrobial properties. Novel triazole derivatives were synthesized and tested against primary pathogens, showing potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans. This study highlights the compounds' selective action and potential therapeutic applications (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Antitumor Activity
A compound structurally related to 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-(4-fluorophenyl)-, demonstrated inhibitory effects on cancer cell proliferation. This synthesis and characterization of the compound, including its crystal structure, suggest potential applications in cancer treatment (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Anti-Influenza Virus Activity
A new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles was developed, showing remarkable activity against the avian influenza virus. The study highlights the potential of these compounds as antiviral agents, with significant viral reduction observed in tested compounds (Hebishy, Salama, & Elgemeie, 2020).
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
A protocol based on ruthenium-catalyzed cycloaddition was developed for synthesizing a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, aiming to avoid the Dimroth rearrangement. This method enabled the preparation of triazole-containing dipeptides and triazoles with HSP90 inhibitor activity, demonstrating the versatility of triazole derivatives in drug development (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Propiedades
IUPAC Name |
5-amino-1-(4-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5O/c10-5-1-3-6(4-2-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJUTLYVBPCPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2663178.png)
![2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2663179.png)
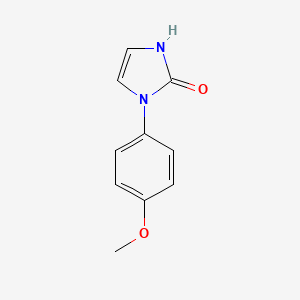
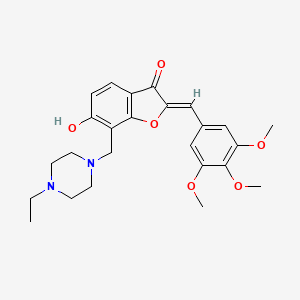
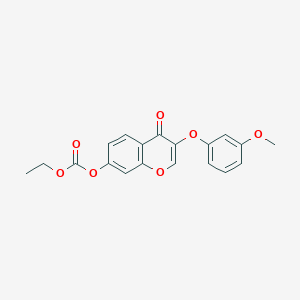
![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2663190.png)
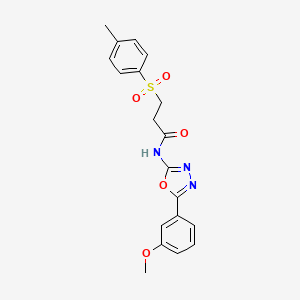
![N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2663192.png)

![[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2663195.png)
